2-Butyl-4,6-dichloropyrimidine
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Overview
Description
2-Butyl-4,6-dichloropyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-4,6-dichloropyrimidine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dihydroxypyrimidine with sulfur oxychloride in the presence of a catalyst such as boric acid. The reaction is carried out in an organic solvent like ethylene dichloride under reflux conditions . Another method involves the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride, followed by quenching with alcohols .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-4,6-dichloropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like amines, thiols, and alkoxides are commonly used in substitution reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents such as palladium on carbon (Pd/C) can be used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Butyl-4,6-dichloropyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of antiviral, anticancer, and anti-inflammatory agents.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to inhibit specific biological pathways in pests.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Butyl-4,6-dichloropyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it can inhibit enzymes or receptors involved in disease pathways. The compound’s chlorinated pyrimidine ring allows it to form strong interactions with biological molecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloropyrimidine
- 4,6-Dichloropyrimidine
- 2,4,6-Trichloropyrimidine
Uniqueness
2-Butyl-4,6-dichloropyrimidine is unique due to its butyl substituent at position 2, which imparts distinct chemical and biological properties. This differentiates it from other chlorinated pyrimidines, making it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-butyl-4,6-dichloropyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2/c1-2-3-4-8-11-6(9)5-7(10)12-8/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCLIVLRRYIDGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=CC(=N1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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